

An In-Depth Technical Guide to 3-(2-Oxopyrrolidin-1-yl)propanoic Acid

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Compound of Interest

Compound Name: 3-(2-Oxopyrrolidin-1-yl)propanoic acid

Cat. No.: B118240

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **3-(2-Oxopyrrolidin-1-yl)propanoic acid**, a heterocyclic compound with significant applications in pharmaceutical research and development. From its fundamental chemical identity to its role as a key intermediate in the synthesis of novel therapeutics, this document synthesizes critical information to support ongoing and future research endeavors.

Chemical Identity and Nomenclature

The unequivocally established IUPAC name for the compound is **3-(2-oxopyrrolidin-1-yl)propanoic acid**. This nomenclature accurately describes its molecular structure, which consists of a propanoic acid moiety attached to the nitrogen atom of a 2-oxopyrrolidine ring.

Several synonyms are also used in literature and commercial listings, including:

- 2-oxo-1-pyrrolidinepropanoic acid
- 2-oxo-1-pyrrolidinepropionic acid
- 3-(2-Oxo-pyrrolidin-1-yl)-propionic acid
- 1-Pyrrolidinepropanoic acid, 2-oxo-

It is crucial for researchers to recognize these synonyms to ensure a comprehensive literature search.

Molecular Structure and Representation

The structural formula and various representations provide further clarity on the molecule's composition.

```
// Nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"];
O1 [label="O"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O2 [label="O"]; O3 [label="O"];
H1 [label="H"];

// Positioning the nodes N1 [pos="0,0!"]; C1 [pos="-1.2,-0.5!"]; C2 [pos="-1.2,-2!"]; C3
[pos="0,-2.5!"]; C4 [pos="1.2,-2!"]; O1 [pos="2.2,-2.5!"]; C5 [pos="1.2,-0.5!"]; C6
[pos="2.4,-0.5!"]; C7 [pos="3.6,-0.5!"]; O2 [pos="4.6,0!"]; O3 [pos="3.6,-1.5!"]; H1 [pos="5.4,0!"];

// Edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C4 -- O1 [style=double];
N1 -- C5; C5 -- C6; C6 -- C7; C7 -- O2 [style=double]; C7 -- O3; O2 -- H1;

} dot
```

Caption: 2D Chemical Structure of **3-(2-oxopyrrolidin-1-yl)propanoic acid**.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-(2-Oxopyrrolidin-1-yl)propanoic acid** is fundamental for its application in synthesis and formulation.

Property	Value	Source
CAS Number	77191-38-9	
Molecular Formula	C ₇ H ₁₁ NO ₃	
Molecular Weight	157.17 g/mol	
Appearance	Solid	
InChI	1S/C7H11NO3/c9-6-2-1-4-8(6)5-3-7(10)11/h1-5H2,(H,10,11)	
SMILES	OC(=O)CCN1CCCC1=O	

Synthesis and Derivatization

3-(2-Oxopyrrolidin-1-yl)propanoic acid serves as a versatile building block in organic synthesis. One common synthetic approach involves the reaction of chloroacetamide with γ -aminobutyric acid potassium salts, followed by thermal cyclization.

The propanoic acid moiety and the lactam ring offer multiple sites for chemical modification, enabling the creation of a diverse library of derivatives. For instance, the carboxylic acid group can be readily converted to esters, amides, and other functional groups to modulate the compound's pharmacokinetic and pharmac

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